molecular formula C19H16Cl2N2O2 B12043111 Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 618070-54-5

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B12043111
CAS No.: 618070-54-5
M. Wt: 375.2 g/mol
InChI Key: AFQBXGZNXISBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group, a 2,5-dichlorobenzyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dichlorobenzyl chloride with 3-phenyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group at the 5-position of the pyrazole ring.

    1-(2,5-Dichlorobenzyl)-3-ethylcyclopentanol: Contains a cyclopentanol ring instead of a pyrazole ring.

Uniqueness

Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a phenyl group, 2,5-dichlorobenzyl group, and ethyl ester group makes it a versatile compound for various applications.

Properties

CAS No.

618070-54-5

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

ethyl 2-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C19H16Cl2N2O2/c1-2-25-19(24)18-11-17(13-6-4-3-5-7-13)22-23(18)12-14-10-15(20)8-9-16(14)21/h3-11H,2,12H2,1H3

InChI Key

AFQBXGZNXISBJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.